molecular formula C9H18N4O B2677082 2-hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetohydrazide CAS No. 827585-60-4

2-hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetohydrazide

Cat. No.: B2677082
CAS No.: 827585-60-4
M. Wt: 198.27
InChI Key: DNFXDHPNXRGGOO-UHFFFAOYSA-N
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Description

2-hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetohydrazide is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. This compound is of significant interest due to its potential biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .

Preparation Methods

The synthesis of 2-hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetohydrazide involves several steps. One common method includes the following steps :

    Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.

    Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to produce N-propargylenaminones.

    Intramolecular cyclization: This step involves the cyclization of the prepared propargylic derivatives, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), leading to the formation of the desired pyrrolopyrazine compound.

Chemical Reactions Analysis

2-hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetohydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetohydrazide involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and proteins, leading to its biological effects. For example, its kinase inhibitory activity is attributed to its ability to bind to the active site of kinases, preventing their phosphorylation activity .

Comparison with Similar Compounds

2-hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetohydrazide can be compared with other pyrrolopyrazine derivatives, such as:

Properties

IUPAC Name

2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4O/c10-11-9(14)7-12-4-5-13-3-1-2-8(13)6-12/h8H,1-7,10H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFXDHPNXRGGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CCN2C1)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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